![molecular formula C13H12N2 B3020963 {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS No. 101645-12-9](/img/structure/B3020963.png)
{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
Overview
Description
The compound “{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine” is a derivative of aniline, which is an organic compound consisting of an amine bound to a phenyl group . It is also related to diphenylamine, which is a derivative of aniline consisting of an amine bound to two phenyl groups . The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which primarily targets trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These targets play a crucial role in regulating monoamine neurotransmission in the brain .
Mode of Action
Phenethylamine, a structurally similar compound, regulates monoamine neurotransmission by binding to taar1 and inhibiting vmat2 in monoamine neurons . This suggests that {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine might have a similar mode of action.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to affect the pi3k-pkb mtor pathway . This pathway plays a key role in cell proliferation and survival .
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . Its exogenous elimination half-life is approximately 5-10 minutes , and it is excreted through the kidneys .
Result of Action
Phenethylamine, a structurally similar compound, acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission, which can have various effects on mood and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. Factors such as temperature, salt concentration, and pH can influence the formation of biogenic amines . These factors can affect the overall metabolism of the decarboxylating cells, which can in turn influence the action of the compound .
properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQBOKSMWOHSOJ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32597-98-1 | |
| Record name | NSC151882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B3020882.png)
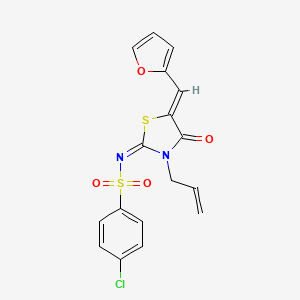
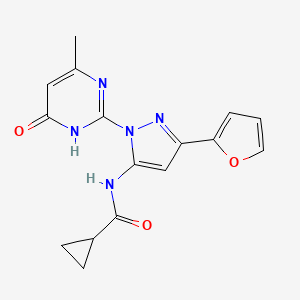
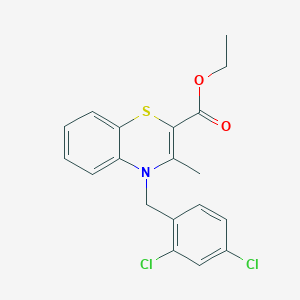

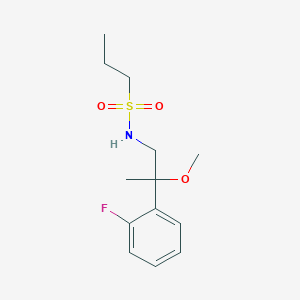

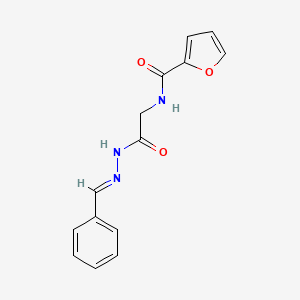
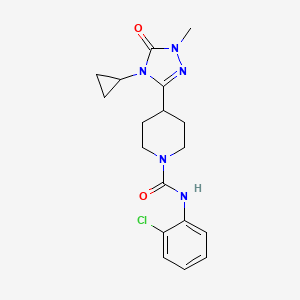
![6-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3020899.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3020900.png)
![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride](/img/structure/B3020901.png)
![Ethyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B3020903.png)